molecular formula C22H21ClN4O2S B2846541 N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251571-47-7

N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2846541
CAS No.: 1251571-47-7
M. Wt: 440.95
InChI Key: WPWYKKPXHMPSOK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a piperazine ring and an imidazo[4,5-b]pyridine moiety, makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the piperazine ring: This step involves the reaction of the imidazo[4,5-b]pyridine intermediate with a piperazine derivative.

    Introduction of the carboxamide group: This can be done through an amidation reaction, where the piperazine derivative is reacted with a carboxylic acid or its derivative.

    Chlorination and methoxylation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be studied for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Pharmacology: Research can focus on its interaction with various biological targets, such as receptors and enzymes.

    Chemical Biology: It can be used as a probe to study biological processes and pathways.

    Industrial Applications: Its derivatives may have applications in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with similar compounds such as:

    N-(2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide: Lacks the chloro group, which may affect its biological activity.

    N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide: Lacks the isopropyl group, which may influence its binding affinity to targets.

    N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine: Lacks the carboxamide group, which may alter its chemical reactivity and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-15-9-10-16(2)18(12-15)14-27(20-7-4-6-19(23)13-20)30(28,29)21-8-5-11-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWYKKPXHMPSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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